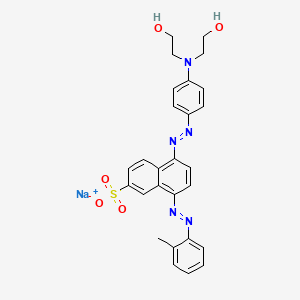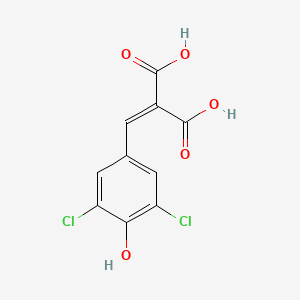
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C3H4O4. This compound is characterized by the presence of two carboxyl groups (-COOH) and a benzylidene group substituted with chlorine and hydroxyl groups. It is a white crystalline powder at room temperature and is soluble in water, ethanol, and diethyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3,5-dichloro-4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming a benzylidene derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of malonic acid derivatives often involves the hydrolysis of diethyl malonate or dimethyl malonate. The process begins with the esterification of malonic acid, followed by the introduction of the benzylidene group through a condensation reaction with the appropriate benzaldehyde derivative. The final product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzylidene derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, resins, and polymers.
Mechanism of Action
The mechanism of action of malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of certain enzymes, such as succinate dehydrogenase, by binding to the active site and preventing the usual substrate from reacting. This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Malonic acid: The parent compound, which is a simple dicarboxylic acid.
Diethyl malonate: An ester derivative used in organic synthesis.
Dimethyl malonate: Another ester derivative with similar applications.
Uniqueness
Malonic acid, (3,5-dichloro-4-hydroxybenzylidene)- is unique due to the presence of the benzylidene group substituted with chlorine and hydroxyl groups. This structural modification imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
73747-62-3 |
|---|---|
Molecular Formula |
C10H6Cl2O5 |
Molecular Weight |
277.05 g/mol |
IUPAC Name |
2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H6Cl2O5/c11-6-2-4(3-7(12)8(6)13)1-5(9(14)15)10(16)17/h1-3,13H,(H,14,15)(H,16,17) |
InChI Key |
ZTZIVFMAPLCEJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



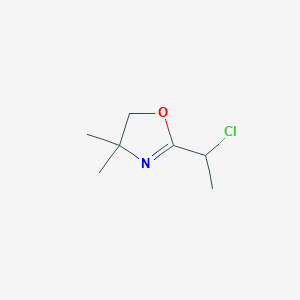

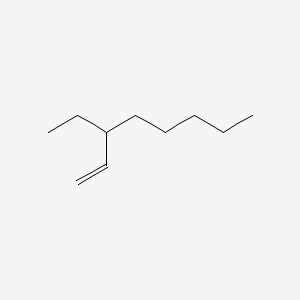
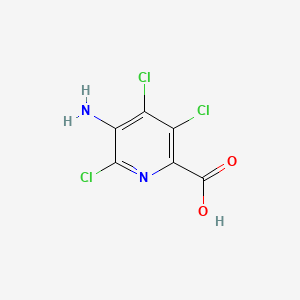
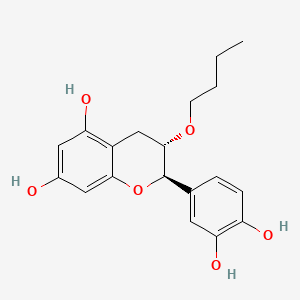

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
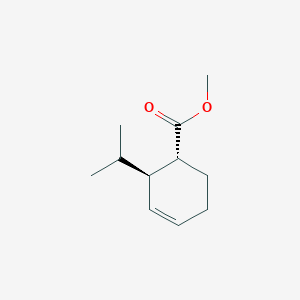
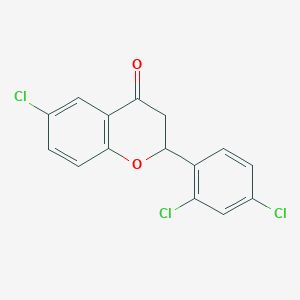
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
